

An In-depth Technical Guide to the Physicochemical Properties of Luzopeptin A

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Compound of Interest

Compound Name: Luzopeptin A

Cat. No.: B10764787

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Luzopeptin A**, an antitumor antibiotic. The document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of its mechanism of action.

Quantitative Physicochemical Data

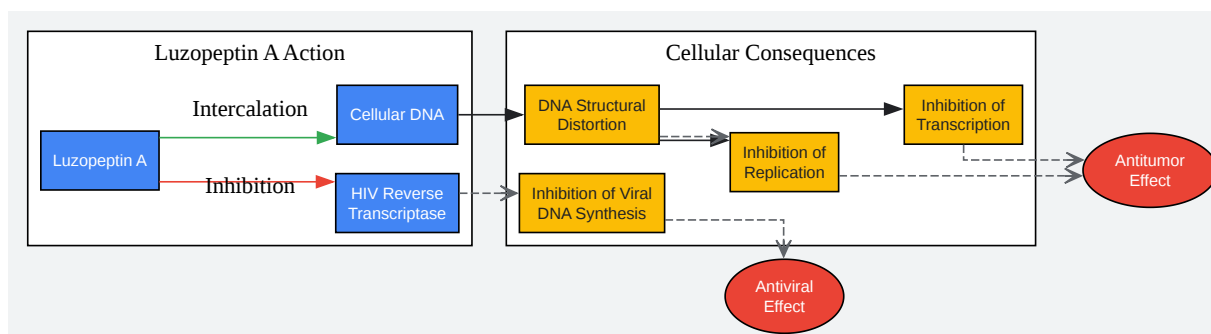
The known physicochemical properties of **Luzopeptin A** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	1427.38 g/mol	[1][2][3]
Molecular Formula	C64H78N14O24	[2][3]
CAS Number	75580-37-9	[1]
Synonyms	BBM-928 A	[1]
Purity	>98%	[2][4]
Solubility	Soluble in DMSO and dimethylformamide.	[5]
XLogP3	-0.8	[3]

Mechanism of Action and Biological Activity

Luzopeptin A is a potent cyclic depsipeptide antibiotic with significant antitumor and antiviral properties.[1][6] Its primary mechanism of action involves the bifunctional intercalation into DNA, where its two quinoline chromophores insert between the base pairs of the DNA double helix.[1] This interaction leads to an unwinding-rewinding process of superhelical DNA, ultimately interfering with DNA replication and transcription, which underlies its antitumor effects.[1]

Furthermore, **Luzopeptin A** has been identified as a potent inhibitor of HIV-1 and HIV-2 reverse transcriptase, with IC50 values of 7 nM and 68 nM, respectively, highlighting its potential as an antiviral agent.[1][2]



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Caption: Mechanism of action for **Luzopeptin A**.

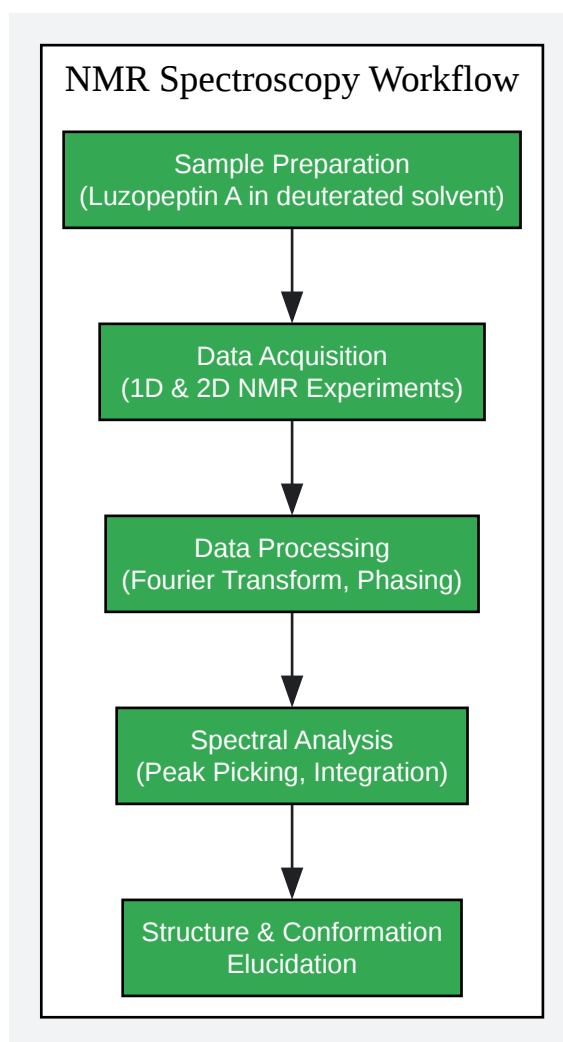
Experimental Protocols

The determination of the physicochemical properties of natural products like **Luzopeptin A** involves a range of analytical techniques. Below are detailed methodologies for key experiments.

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation of organic molecules in solution.[7][8] For **Luzopeptin A**, both ¹H and ¹³C NMR studies have been crucial in confirming its primary structure and defining its three-dimensional conformation.[9]

- Objective: To determine the chemical structure, connectivity of atoms, and spatial arrangement of **Luzopeptin A**.
- Methodology:
 - Sample Preparation: A solution of **Luzopeptin A** is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and stable.

- Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of experiments are performed:
 - 1D NMR (^1H and ^{13}C): These experiments provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule.[\[10\]](#)
 - 2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) is used to identify spin-coupled protons, helping to piece together molecular fragments. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is essential for determining the 3D conformation.[\[9\]](#)
- Data Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and cross-peak intensities are interpreted to assign resonances to specific atoms and deduce the molecule's structure and conformation.[\[9\]](#)



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Caption: General workflow for NMR spectroscopy.

UV-Vis spectroscopy is used to study molecules with conjugated systems, such as the quinoline chromophores present in **Luzopeptin A**.^[11] It is a valuable tool for quantitative analysis and for gaining insights into the electronic structure of a compound.

- Objective: To quantify the concentration of **Luzopeptin A** in solution and to study its electronic absorption properties.
- Methodology:
 - Sample Preparation: A dilute solution of **Luzopeptin A** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or buffer). A blank solution containing only the solvent is also prepared.
 - Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer, with the blank solution as a reference.^[12]
 - Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is identified. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the solute, allowing for quantitative determination if the molar absorptivity is known.^[13]

Understanding the solubility of a compound is critical for its formulation and delivery.^[14]

- Objective: To determine the solubility of **Luzopeptin A** in various solvents.
- Methodology (Shake-Flask Method):
 - Sample Preparation: An excess amount of **Luzopeptin A** is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed container.
 - Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is

reached.

- Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **Luzopeptin A** in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[15]

- Objective: To determine the temperature at which **Luzopeptin A** transitions from a solid to a liquid.
- Methodology:
 - Sample Preparation: A small amount of the powdered, dry sample is packed into a capillary tube.
 - Measurement: The capillary tube is placed in a melting point apparatus. The temperature is slowly increased, and the sample is observed.
 - Data Recording: The temperature range over which the sample melts is recorded. A sharp melting range typically indicates a pure compound.

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